Cas no 99183-99-0 (4-Chloro-7-Methoxy-1-indanone)

4-Chloro-7-Methoxy-1-indanone is a substituted indanone derivative with a chloro group at the 4-position and a methoxy group at the 7-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its structural features, including the electron-withdrawing chloro substituent and electron-donating methoxy group, make it a versatile building block for constructing complex heterocyclic frameworks. The compound exhibits high purity and stability under standard storage conditions, ensuring reliable performance in synthetic applications. Its well-defined reactivity profile allows for selective functionalization, facilitating its use in multi-step synthetic routes. Researchers value this intermediate for its consistent quality and utility in medicinal chemistry and material science applications.
4-Chloro-7-Methoxy-1-indanone structure
4-Chloro-7-Methoxy-1-indanone structure
Product name:4-Chloro-7-Methoxy-1-indanone
CAS No:99183-99-0
MF:C10H9ClO2
MW:196.630262136459
MDL:MFCD09908144
CID:858120
PubChem ID:14645029

4-Chloro-7-Methoxy-1-indanone Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-7-Methoxy-1-indanone
    • 4-chloro-7-methoxy-2,3-dihydroinden-1-one
    • 99183-99-0
    • AM1237
    • AKOS006312108
    • AC-23391
    • SCHEMBL9500995
    • 1H-Inden-1-one, 4-chloro-2,3-dihydro-7-methoxy-
    • FT-0703070
    • 4-chloro-7-methoxy-2,3-dihydro-1H-inden-1-one
    • DTXSID80562555
    • MDL: MFCD09908144
    • Inchi: InChI=1S/C10H9ClO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3
    • InChI Key: JWNMIALISJFLDO-UHFFFAOYSA-N
    • SMILES: COC1=C2C(=C(C=C1)Cl)CCC2=O

Computed Properties

  • Exact Mass: 196.0291072g/mol
  • Monoisotopic Mass: 196.0291072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.302±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.1 g/l) (25 º C),

4-Chloro-7-Methoxy-1-indanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y0996541-5g
4-Chloro-7-Methoxy-1-indanone
99183-99-0 95%
5g
$1700 2024-08-02
eNovation Chemicals LLC
Y0996541-5g
4-chloro-7-methoxy-1-indanone
99183-99-0 95%
5g
$1900 2025-02-25
eNovation Chemicals LLC
Y0996541-5g
4-chloro-7-methoxy-1-indanone
99183-99-0 95%
5g
$1900 2025-02-19

Additional information on 4-Chloro-7-Methoxy-1-indanone

Recent Advances in the Study of 4-Chloro-7-Methoxy-1-indanone (CAS: 99183-99-0) in Chemical Biology and Pharmaceutical Research

The compound 4-Chloro-7-Methoxy-1-indanone (CAS: 99183-99-0) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This indanone derivative serves as a crucial intermediate in the synthesis of various bioactive molecules, including potential therapeutic agents targeting neurological disorders, inflammation, and cancer. Recent studies have explored its structural properties, reactivity, and biological activities, shedding light on its potential as a scaffold for drug development.

One of the key areas of investigation involves the compound's role in the synthesis of gamma-secretase modulators, which are of interest in Alzheimer's disease research. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-Chloro-7-Methoxy-1-indanone could be efficiently transformed into novel gamma-secretase modulators with improved selectivity and reduced side effects compared to previous generations of compounds. The study highlighted the compound's optimal balance of lipophilicity and electronic properties, making it an attractive building block for CNS-targeted therapeutics.

In cancer research, recent findings have shown that derivatives of 4-Chloro-7-Methoxy-1-indanone exhibit promising antiproliferative activities against various cancer cell lines. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that structural modifications at the indanone core, particularly at the 4-chloro position, could significantly enhance the compound's ability to inhibit tubulin polymerization, a mechanism relevant to several anticancer drugs. These findings open new avenues for developing more potent and selective anticancer agents based on this scaffold.

The compound's synthetic utility has also been expanded through recent methodological developments. A 2023 study in Organic Process Research & Development described an improved, scalable synthesis of 4-Chloro-7-Methoxy-1-indanone that reduces byproduct formation and increases overall yield. This advancement is particularly important for potential industrial applications, as it addresses previous challenges in large-scale production while maintaining high purity standards required for pharmaceutical applications.

From a mechanistic perspective, computational chemistry studies have provided deeper insights into the molecular interactions of 4-Chloro-7-Methoxy-1-indanone derivatives with biological targets. Molecular docking simulations published in early 2024 revealed that the chloro and methoxy substituents play critical roles in binding to various enzyme active sites, explaining the observed structure-activity relationships in different biological assays. These computational findings are guiding the rational design of next-generation derivatives with optimized pharmacological profiles.

Looking forward, the unique chemical properties of 4-Chloro-7-Methoxy-1-indanone continue to inspire innovative applications across multiple therapeutic areas. Current research efforts are focusing on developing chiral versions of the compound to explore stereoselective biological effects, as well as investigating its potential in combination therapies. The compound's versatility as a synthetic intermediate, combined with its intrinsic biological activities, positions it as a valuable tool for medicinal chemistry and drug discovery programs in the coming years.

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